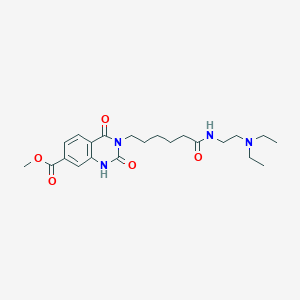
6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide varies depending on its application. In anticancer studies, it has been shown to induce apoptosis and inhibit cell proliferation. In antimicrobial studies, it has been found to disrupt bacterial cell membranes and inhibit protein synthesis. In herbicidal and insecticidal studies, it has been shown to inhibit photosynthesis and disrupt the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide also vary depending on its application. In anticancer studies, it has been found to decrease tumor size and increase survival rates in animal models. In antimicrobial studies, it has been shown to be effective against a range of bacterial and fungal strains. In herbicidal and insecticidal studies, it has been shown to effectively control weed and insect populations.
Advantages and Limitations for Lab Experiments
One advantage of using 6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide in lab experiments is its broad range of potential applications. However, its limitations include its toxicity and potential environmental impact, as well as the need for further research to fully understand its mechanisms of action.
Future Directions
For research on 6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide include investigating its potential use in combination therapies for cancer treatment, exploring its potential as a biopesticide, and developing more environmentally friendly synthesis methods. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects.
Synthesis Methods
The synthesis of 6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide involves the reaction of 6-chloronicotinic acid with 2,4-dimethylpent-4-enoyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain the desired compound.
Scientific Research Applications
6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antitubercular activities. In agriculture, it has been studied for its herbicidal and insecticidal properties. In material science, it has been explored for its potential use as a corrosion inhibitor.
properties
IUPAC Name |
6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-8(2)7-9(3)12(18)16-17-13(19)10-5-4-6-11(14)15-10/h4-6,9H,1,7H2,2-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRNRYZWTUYACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=C)C)C(=O)NNC(=O)C1=NC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N'-(2,4-dimethylpent-4-enoyl)pyridine-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2450969.png)



![(E)-N-(4-methoxyphenyl)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazinecarbothioamide](/img/structure/B2450980.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450984.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2450985.png)

![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride](/img/structure/B2450987.png)
![N-(3,4-dimethoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2450988.png)
![1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide](/img/structure/B2450989.png)

![N-(4-bromophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2450992.png)